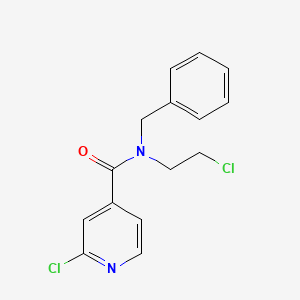

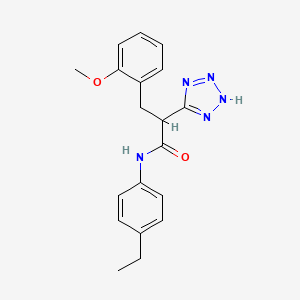

![molecular formula C17H17FN2O2S B2851803 2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476280-21-4](/img/structure/B2851803.png)

2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . The specific molecular structure of “2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is not available in the retrieved data.科学的研究の応用

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives have been studied for their anticancer properties. The presence of the thiophene moiety can contribute to the inhibition of cancer cell growth. Research has shown that certain thiophene compounds exhibit activity against various cancer cell lines, making them candidates for further drug development and clinical trials .

Organic Electronics: Semiconductors

In the field of organic electronics, thiophene-based molecules are significant for the advancement of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), owing to their excellent charge transport properties .

Material Science: Corrosion Inhibitors

Thiophene derivatives serve as corrosion inhibitors in industrial chemistry. They form protective layers on metals, preventing oxidation and degradation. This application is crucial in extending the lifespan of metal components in various industries .

Pharmacology: Anti-inflammatory and Antimicrobial Effects

The anti-inflammatory and antimicrobial effects of thiophene derivatives make them valuable in pharmacology. They can be formulated into drugs that reduce inflammation or combat microbial infections, contributing to treatments for diseases like arthritis and bacterial infections .

Analytical Chemistry: Metal Ion Detection

Thiophene compounds have been utilized in the development of sensors for metal ion detection. They can form complexes with specific ions, leading to changes in their optical properties, which can be measured and used for quantitative analysis .

Agrochemistry: Development of Insecticides

In the agrochemical industry, thiophene derivatives are used in the development of insecticides. Their ability to disrupt biological pathways in insects makes them effective for pest control, ensuring crop protection .

Drug Design: Voltage-gated Sodium Channel Blockers

Some thiophene derivatives act as voltage-gated sodium channel blockers and are used in medical applications such as dental anesthetics. Their role in blocking pain signals makes them important for procedures requiring local anesthesia .

Environmental Science: Anti-atherosclerotic Agents

Environmental factors play a role in the development of atherosclerosis. Thiophene derivatives have been investigated for their anti-atherosclerotic properties, which could lead to the prevention or treatment of this condition .

作用機序

Target of Action

The primary target of this compound is Polyketide synthase 13 (Pks 13) . Pks 13 is involved in the synthesis of mycolic acid, a crucial component of the cell wall of Mycobacterium tuberculosis . By targeting Pks 13, the compound can disrupt the formation of the bacterial cell wall, making it a potential candidate for antitubercular therapy .

Mode of Action

The compound interacts with its target, Pks 13, by binding to it . This binding inhibits the function of Pks 13, thereby disrupting the synthesis of mycolic acid

Biochemical Pathways

The inhibition of Pks 13 affects the mycolic acid biosynthesis pathway . Mycolic acid is a key component of the cell wall of Mycobacterium tuberculosis. By inhibiting its synthesis, the compound disrupts the integrity of the bacterial cell wall, which can lead to cell death .

Pharmacokinetics

The compound’s bioactivity was found to be moderate to excellent against the receptor , suggesting that it may have favorable pharmacokinetic properties

Result of Action

The compound’s action results in the disruption of mycolic acid synthesis, leading to the potential death of Mycobacterium tuberculosis cells . This makes the compound a potential candidate for antitubercular therapy .

特性

IUPAC Name |

2-[(2-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S/c1-9-6-7-13-11(8-9)14(15(19)21)17(23-13)20-16(22)10-4-2-3-5-12(10)18/h2-5,9H,6-8H2,1H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBGWJYOMLEXNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

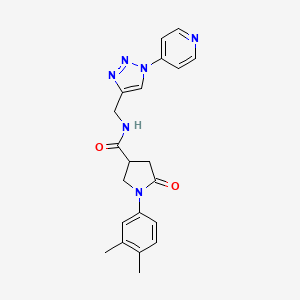

![9-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2851724.png)

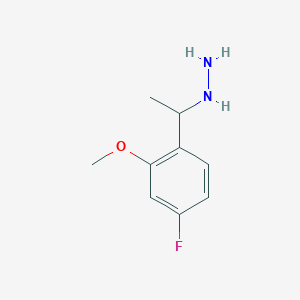

![[1-(2-Methoxyethyl)pyrazol-3-yl]hydrazine;dihydrochloride](/img/structure/B2851726.png)

![4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2851732.png)

![3-(4-Chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one](/img/structure/B2851737.png)

![5-(4-fluorophenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2851738.png)

![Methyl 3-[6-(butylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2851740.png)

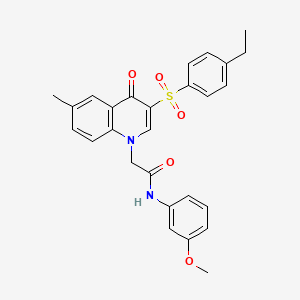

![3-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide](/img/structure/B2851742.png)